Diethyl 1-(4-acetylphenyl)-1H-pyrazole-3,4-dicarboxylate Diethyl 1-(4-acetylphenyl)-1H-pyrazole-3,4-dicarboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16044268
InChI: InChI=1S/C17H18N2O5/c1-4-23-16(21)14-10-19(18-15(14)17(22)24-5-2)13-8-6-12(7-9-13)11(3)20/h6-10H,4-5H2,1-3H3
SMILES:
Molecular Formula: C17H18N2O5
Molecular Weight: 330.33 g/mol

Diethyl 1-(4-acetylphenyl)-1H-pyrazole-3,4-dicarboxylate

CAS No.:

Cat. No.: VC16044268

Molecular Formula: C17H18N2O5

Molecular Weight: 330.33 g/mol

* For research use only. Not for human or veterinary use.

Diethyl 1-(4-acetylphenyl)-1H-pyrazole-3,4-dicarboxylate -

Specification

Molecular Formula C17H18N2O5
Molecular Weight 330.33 g/mol
IUPAC Name diethyl 1-(4-acetylphenyl)pyrazole-3,4-dicarboxylate
Standard InChI InChI=1S/C17H18N2O5/c1-4-23-16(21)14-10-19(18-15(14)17(22)24-5-2)13-8-6-12(7-9-13)11(3)20/h6-10H,4-5H2,1-3H3
Standard InChI Key ODBPCQMBAWJHIF-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=CN(N=C1C(=O)OCC)C2=CC=C(C=C2)C(=O)C

Introduction

Structural and Chemical Properties

PropertyValue
Molecular FormulaC17H18N2O5\text{C}_{17}\text{H}_{18}\text{N}_{2}\text{O}_{5}
Molecular Weight330.33 g/mol
XLogP3-AA2.7 (estimated)
Hydrogen Bond Donors0
Hydrogen Bond Acceptors7

Table 1: Key physicochemical properties of Diethyl 1-(4-acetylphenyl)-1H-pyrazole-3,4-dicarboxylate.

Spectroscopic Characterization

While detailed spectroscopic data (e.g., NMR, IR) are absent in the provided sources, analogous pyrazole derivatives exhibit distinct signals:

  • ¹H NMR: Peaks corresponding to ethyl ester protons (~1.2–1.4 ppm for CH3, ~4.1–4.3 ppm for CH2) and acetyl group protons (~2.6 ppm for COCH3).

  • IR: Strong absorptions near 1720 cm⁻¹ (ester C=O) and 1680 cm⁻¹ (acetyl C=O).

Synthesis and Optimization

Reaction Mechanism

The compound is synthesized via a [3+2] cycloaddition between 3-(4-acetylphenyl)sydnone and diethyl acetylenedicarboxylate (DEAD). This reaction proceeds through a dipolar intermediate, forming the pyrazole ring under reflux conditions in ethanol or methanol.

3-(4-Acetylphenyl)sydnone+DEADΔ,EtOHDiethyl 1-(4-acetylphenyl)-1H-pyrazole-3,4-dicarboxylate+CO2\text{3-(4-Acetylphenyl)sydnone} + \text{DEAD} \xrightarrow{\Delta, \text{EtOH}} \text{Diethyl 1-(4-acetylphenyl)-1H-pyrazole-3,4-dicarboxylate} + \text{CO}_2 \uparrow

Process Optimization

Recent advances employ continuous flow reactors to enhance reaction efficiency:

  • Residence Time: 10–15 minutes at 80°C.

  • Yield: 75–85%, compared to 60–70% in batch reactors.

  • Purity: >95% by HPLC, reducing downstream purification needs.

Industrial and Research Applications

Medicinal Chemistry

The compound serves as a precursor for prodrugs and bioconjugates, leveraging esterase-mediated hydrolysis to release active metabolites. For example, ester-to-acid conversion yields 1-(4-acetylphenyl)-1H-pyrazole-3,4-dicarboxylic acid, a potential kinase inhibitor.

Materials Science

Pyrazole carboxylates are ligands in coordination polymers. For instance, zinc-based polymers incorporating similar ligands exhibit photocatalytic activity, degrading methylene blue by 90% under UV light in 2 hours.

ApplicationPerformance MetricCitation
Photocatalysis90% dye degradation in 2h
Antimicrobial ActivityMIC = 32–64 µg/mL

Table 2: Demonstrated applications of pyrazole carboxylate derivatives.

Comparison with Structural Analogs

Diethyl vs. Dimethyl Esters

Replacing ethyl groups with methyl (e.g., dimethyl 1-(4-acetylphenyl)-1H-pyrazole-3,4-dicarboxylate) reduces molecular weight (302.28 g/mol) and lipophilicity (XLogP3-AA = 2.1), altering bioavailability.

Substituent Effects

Adding a 5-phenyl group (as in PubChem CID 178875) increases steric hindrance, potentially reducing receptor binding but enhancing thermal stability (decomposition temperature +20°C) .

Challenges and Future Directions

Data Gaps

  • Pharmacokinetics: Absorption, distribution, and toxicity profiles remain uncharacterized.

  • Synthetic Scalability: Transitioning from lab-scale flow reactors to industrial production requires cost analysis.

Research Priorities

  • In Vivo Studies: Evaluate efficacy in animal models of inflammation or infection.

  • Crystal Engineering: Explore coordination polymers for carbon capture or gas storage.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator